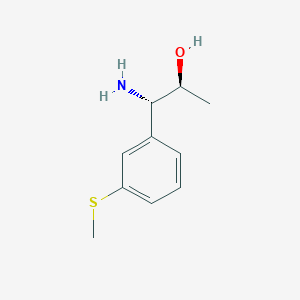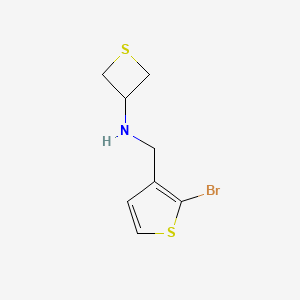
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine is a compound that features a brominated thiophene ring attached to a thietan-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine typically involves the bromination of 3-methylthiophene to form 2-bromo-3-methylthiophene. This is achieved using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene is then reacted with thietan-3-amine under specific conditions to yield the desired compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the thiophene ring’s oxidation state.
Applications De Recherche Scientifique
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in various binding interactions, while the thietan-3-amine moiety can influence the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: A precursor in the synthesis of N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine.
Thietan-3-amine: Another component of the target compound.
Uniqueness
This compound is unique due to the combination of a brominated thiophene ring and a thietan-3-amine moiety. This structural combination imparts distinct chemical and physical properties that are not found in the individual components or other similar compounds.
Propriétés
Formule moléculaire |
C8H10BrNS2 |
|---|---|
Poids moléculaire |
264.2 g/mol |
Nom IUPAC |
N-[(2-bromothiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H10BrNS2/c9-8-6(1-2-12-8)3-10-7-4-11-5-7/h1-2,7,10H,3-5H2 |
Clé InChI |
CBGAZHVJIFKJNT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)NCC2=C(SC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophene-4-carboximidamide](/img/structure/B13029756.png)
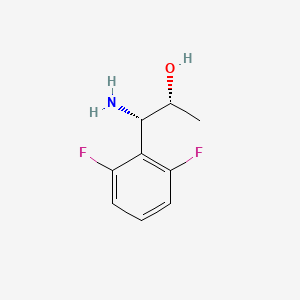
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)
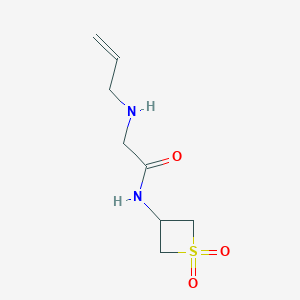
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)
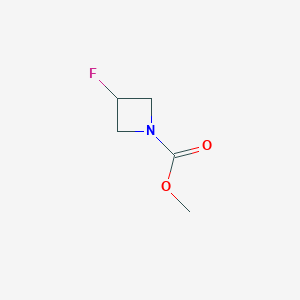
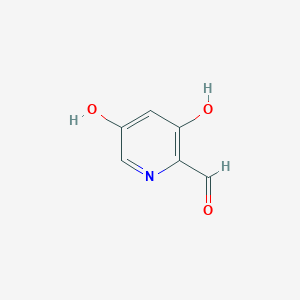

![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)


